

L-054,264 Technical Support Center: Vehicle Selection & Intracerebral Delivery

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Compound of Interest

Compound Name: (1R,1'S,3'R/1R,1'R,3'S)-L-054,264

CAS No.: 208706-12-1

Cat. No.: B560238

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Welcome to the Technical Support Center for in vivo applications of L-054,264. This portal is designed for researchers and drug development professionals conducting stereotaxic microinjections of this potent somatostatin receptor subtype 2 (sst2) agonist. Proper vehicle formulation is the most critical variable in preventing false negatives caused by compound precipitation or localized tissue necrosis.

Quantitative Reference Data

The physicochemical properties of L-054,264 dictate its handling. Because it is a highly lipophilic non-peptide agonist, aqueous solubility is negligible without an organic co-solvent[1].

Parameter	Value	Application Notes
Molecular Weight	539.71 g/mol	Highly lipophilic; requires organic solvent for primary stock[1].
Max Solubility (DMSO)	50 mM (26.99 mg/mL)	Ideal for primary stock storage at -20°C[1].
Max Solubility (Ethanol)	100 mM (53.97 mg/mL)	Alternative to DMSO, but rapid evaporation can alter concentrations.
In Vivo Microinjection Vehicle	1:3 DMSO:Saline (25% DMSO)	Field-validated for 0.5 µL intra-amygdala/CeA infusions[2].
In Vitro Slice Perfusion Vehicle	< 0.1% DMSO in ACSF	Required to prevent osmotic shock in slice electrophysiology[3].

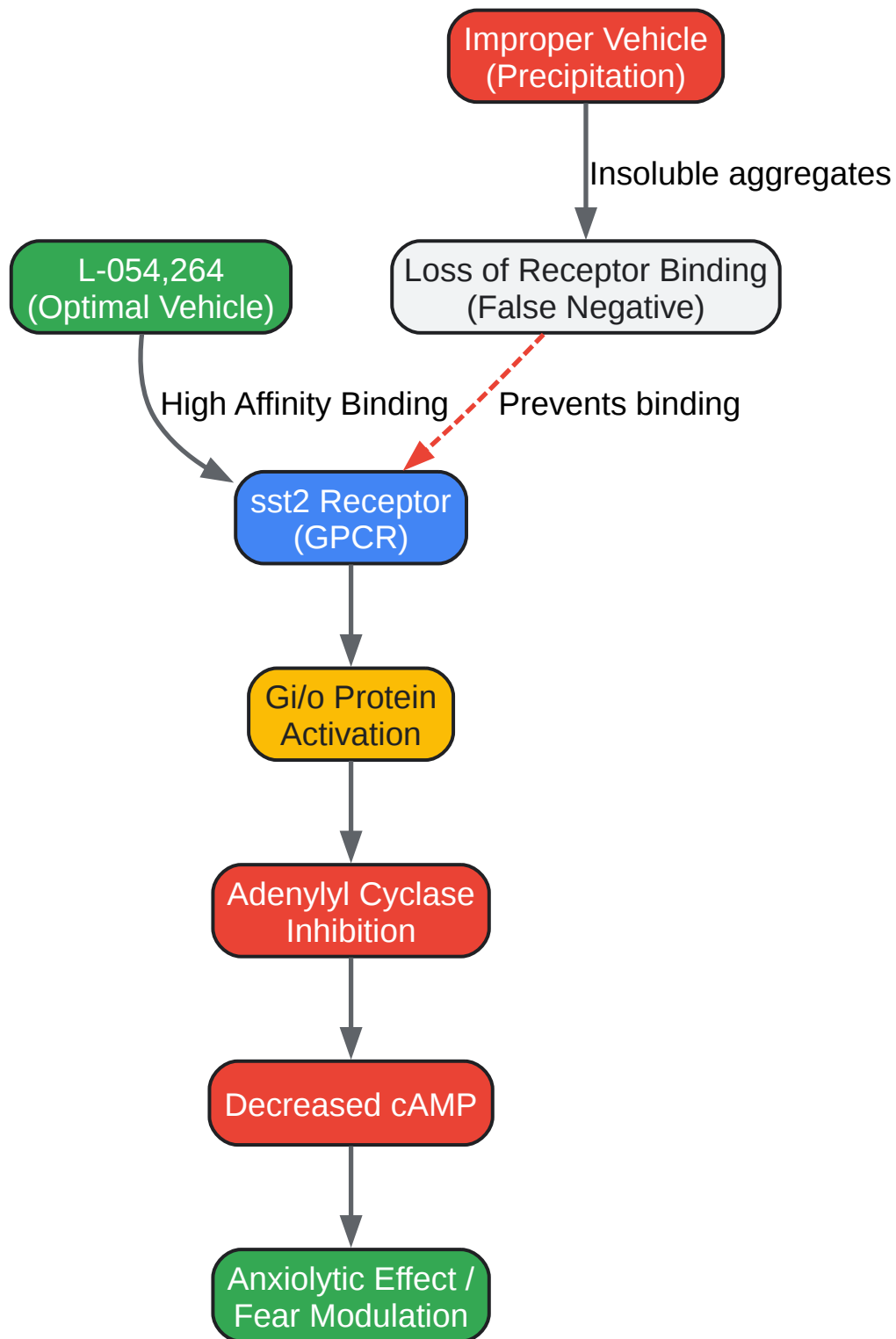
Troubleshooting Q&A

Q1: Why does L-054,264 precipitate when diluted directly into Artificial Cerebrospinal Fluid (ACSF) or Saline? A1: L-054,264 contains hydrophobic indene and piperidine rings. Direct introduction into aqueous buffers incurs a massive thermodynamic penalty, forcing the hydrophobic molecules to aggregate and precipitate out of solution. This drops the effective concentration to near zero, leading to false-negative behavioral or electrophysiological results. Causality Rule: You must always dissolve the compound entirely in 100% DMSO first, establishing a high-concentration primary stock, before performing a rapid step-down dilution into saline[1].

Q2: What is the optimal vehicle formulation for stereotaxic intracerebral microinjections without causing local necrosis? A2: For deep brain microinjections (e.g., targeting the Central Nucleus of the Amygdala), a vehicle of 1:3 DMSO:Saline (25% final DMSO concentration) is the field-validated standard[2]. Causality Rule: While 25% DMSO is highly toxic to cells in bulk in vitro culture, it is tolerated in vivo only if the injection volume is strictly minimized (typically 0.5 µL per hemisphere) and infused at a very slow rate (0.5 µL/min). The slow infusion allows the highly

vascularized brain tissue to rapidly clear the DMSO via diffusion, preventing localized osmotic shock while keeping L-054,264 in solution long enough to bind sst2 receptors[2].

Q3: How do I ensure my vehicle isn't masking the sst2-mediated effects? A3: Every protocol must operate as a self-validating system. You must include a "Vehicle-Only" control group that receives the exact same 1:3 DMSO:Saline mixture. If the vehicle control group shows altered baseline anxiety or fear expression compared to a sham-surgery group, your infusion rate is too fast, causing mechanical or solvent-induced lesions. L-054,264 acts by activating Gi/o-coupled sst2 receptors, inhibiting adenylyl cyclase, and reducing cAMP[4]. A damaged neuronal population cannot propagate this signaling cascade.



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Fig 1. sst2 signaling pathway activation by L-054,264 vs. signal failure due to improper vehicle.

Validated Experimental Protocol: Formulation and Microinjection

This methodology guarantees a self-validating workflow for delivering L-054,264 into target brain regions (e.g., CeA) while controlling for solvent toxicity[2].

Phase 1: Primary Stock Preparation

- Weigh out 5.4 mg of L-054,264 powder.
- Reconstitute in 250 μ L of 100% anhydrous DMSO to create a 40 mM (21.6 mg/mL) primary stock.
- Aliquot into 10 μ L volumes and store at -20°C . Note: Aliquoting prevents freeze-thaw degradation and limits moisture absorption by DMSO, which can prematurely crash the compound out of solution.

Phase 2: Working Solution Formulation (Day of Experiment)

- Thaw one 10 μ L aliquot of the primary stock at room temperature.
- Add 30 μ L of sterile 0.9% Saline directly to the aliquot.
- Critical Step: Vortex immediately for 15 seconds. The final solution is a 1:3 DMSO:Saline ratio containing 5.4 $\mu\text{g}/\mu\text{L}$ of L-054,264.

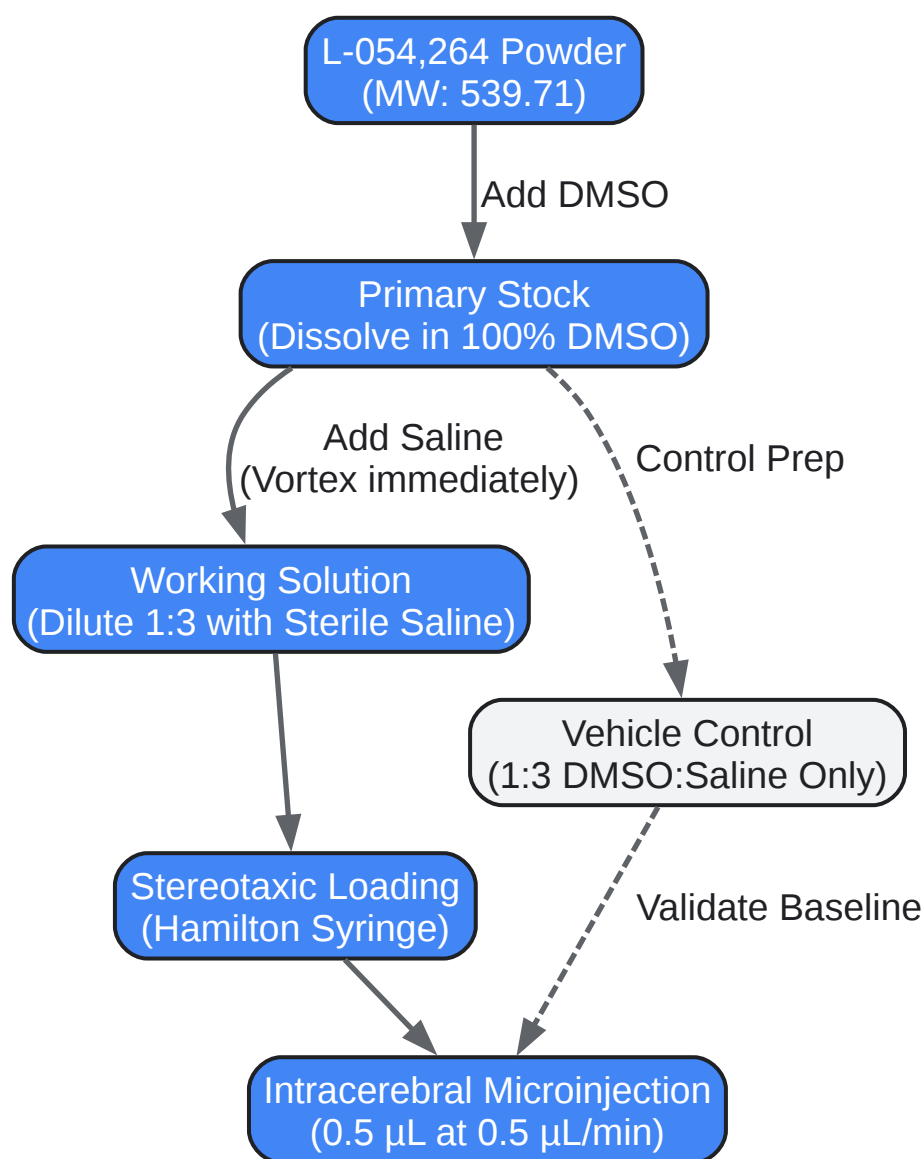
Phase 3: Self-Validating Vehicle Control Preparation

- In a separate sterile tube, mix 10 μ L of 100% DMSO with 30 μ L of sterile 0.9% Saline.
- Vortex immediately. This serves as the baseline control to validate that observed behavioral changes are due to sst2 agonism, not solvent-induced lesions.

Phase 4: Stereotaxic Infusion

- Load the working solution into a Hamilton syringe.

- Lower the injector into the guide cannula targeting the region of interest (e.g., AP: -1.02, ML: ± 2.25 , DV: -4.4 for mouse CeA)[2].
- Infuse 0.5 μL at a strict rate of 0.5 $\mu\text{L}/\text{min}$ using a microinfusion pump.
- Leave the injector in place for an additional 5 minutes post-infusion to allow for tissue diffusion and prevent backflow up the cannula tract.



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Fig 2. Workflow for L-054,264 vehicle formulation and self-validating microinjection.

References[1] Title: (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 | Somatostatin Receptor Agonists: Tocris Bioscience

Source: rndsystems.com URL: [1](#)[3] Title: Somatostatin Depresses the Excitability of Subicular Bursting Cells Source: nih.gov URL: [3](#)[4] Title: Molecular basis for the selective G protein signaling of somatostatin receptors Source: researchgate.net URL: [4](#)[2] Title: Somatostatin Signaling Modulates Binge Drinking Behavior Via the Central Nucleus of the Amygdala Source: nih.gov URL: [2](#)

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